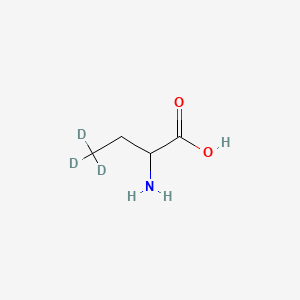

rac-2-Aminobutyric Acid-d3

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4,4,4-trideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675564 | |

| Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219373-19-9 | |

| Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to rac-2-Aminobutyric Acid-d3 for Researchers and Drug Development Professionals

Introduction: rac-2-Aminobutyric Acid-d3 is the deuterated form of rac-2-Aminobutyric acid, a racemic mixture of the D- and L- stereoisomers of the amino acid 2-aminobutyric acid. The "-d3" designation indicates that three hydrogen atoms on the terminal methyl group have been replaced by deuterium. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based analyses. Its use allows for precise and accurate quantification of its non-deuterated counterpart and other related analytes in complex biological matrices.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (+/-)-α-Aminobutyric Acid-d3, DL-α-2-Aminobutyric Acid-d3 |

| Molecular Formula | C₄H₆D₃NO₂ |

| Molecular Weight | 106.14 g/mol |

| CAS Number | 1219373-19-9 |

| Appearance | White to Off-White Solid |

| Storage Temperature | Refrigerator (2-8°C) |

| Solubility | Slightly soluble in DMSO, Methanol, and Water |

Synthesis and Isotopic Purity

Synthesis: A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. However, its synthesis can be inferred from general methods for deuterium labeling and the synthesis of its non-deuterated analogs. One plausible approach involves the use of a deuterated starting material, such as d3-ethyl iodide, in a standard amino acid synthesis route, like the Strecker synthesis or Gabriel synthesis, starting from propionaldehyde.

Patents describing the synthesis of L-2-aminobutyric acid and D-2-aminobutyric acid often involve the resolution of a racemic mixture of DL-2-aminobutyric acid.[1] For instance, a method for preparing L-2-aminobutyric acid involves the reaction of DL-2-aminobutyric acid with D-tartaric acid in the presence of an aromatic aldehyde catalyst.[1]

Isotopic Purity: Commercial suppliers of this compound typically guarantee a high isotopic purity, often exceeding 98%. However, specific batch-to-batch data, including the exact isotopic enrichment, is usually provided on the certificate of analysis accompanying the product. Researchers should always consult this document for precise quantitative information.

Analytical Data

While specific analytical data for this compound is not widely published, data for its non-deuterated counterparts can serve as a valuable reference for analytical method development.

1H NMR Spectroscopy

The 1H NMR spectrum of non-deuterated DL-2-aminobutyric acid in D₂O would show characteristic peaks for the protons at the alpha and beta positions, as well as the methyl protons. In the deuterated form, the signal corresponding to the methyl protons would be absent or significantly reduced, depending on the isotopic purity.

Reference 1H NMR Data for L-2-Aminobutyric Acid (500 MHz, H₂O, pH 7.0): [2]

-

0.98 ppm (t, 3H): Methyl protons (-CH₃)

-

1.90 ppm (m, 2H): Methylene protons (-CH₂-)

-

3.72 ppm (t, 1H): Alpha-proton (-CH(NH₂)-)

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 3 mass units higher than its non-deuterated counterpart due to the presence of three deuterium atoms. This mass shift is the fundamental principle behind its use as an internal standard.

Reference Mass Spectrometry Data for 2-Aminobutyric Acid:

-

Molecular Weight (non-deuterated): 103.12 g/mol [2]

-

Molecular Weight (d3-deuterated): 106.14 g/mol [3]

Biological Role and Signaling Pathways

The biological role and signaling pathways of 2-aminobutyric acid are not as extensively characterized as those of its isomer, gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. 2-Aminobutyric acid is recognized as a human metabolite.

Metabolic Pathway

2-Aminobutyric acid is an intermediate in the metabolic pathway of the essential amino acid methionine. It can also be synthesized from threonine. The metabolic pathway from threonine involves two key enzymatic steps:

-

Threonine Deamination: The enzyme threonine deaminase converts L-threonine into 2-oxobutanoate.

-

Reductive Amination: 2-oxobutanoate is then converted to 2-aminobutyrate through the action of a transaminase, which transfers an amino group from another amino acid, such as glutamate.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous 2-aminobutyric acid and other amino acids in biological samples using liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the analysis of amino acids in a biological matrix such as plasma or serum.

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol or water) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C).

-

-

Sample Preparation:

-

Thaw the biological samples (e.g., plasma, serum) on ice.

-

To a known volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard working solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol, often containing 0.1% formic acid) in a 3:1 or 4:1 ratio to the sample volume.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis. The sample may be dried down and reconstituted in the mobile phase if necessary.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the prepared sample onto an appropriate LC column (e.g., a HILIC or reversed-phase C18 column).

-

Develop a chromatographic method to achieve good separation of the analyte of interest from other matrix components.

-

Set up the mass spectrometer to monitor the specific mass transitions for both the analyte (non-deuterated 2-aminobutyric acid) and the internal standard (this compound).

-

Analyte (2-Aminobutyric Acid): Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard (this compound): Precursor ion (m/z + 3) → Product ion (m/z)

-

-

The exact mass transitions will need to be optimized for the specific instrument being used.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Quantify the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

-

Conclusion

This compound is a crucial tool for researchers and drug development professionals engaged in metabolomics, pharmacokinetic studies, and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard, which significantly enhances the accuracy and reliability of quantitative analyses of 2-aminobutyric acid and other small molecule analytes. While detailed information on its specific signaling roles is still emerging, its well-established function in analytical chemistry makes it an indispensable component of modern bioanalytical workflows.

References

Technical Guide: rac-2-Aminobutyric Acid-d3 in Research Applications

CAS Number: 1219373-19-9

This technical guide provides an in-depth overview of rac-2-Aminobutyric Acid-d3, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based studies.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 1219373-19-9 | [1] |

| Molecular Formula | C₄H₆D₃NO₂ | [2] |

| Molecular Weight | 106.14 g/mol | [2] |

| Synonyms | (+/-)-2-Aminobutanoic Acid-d3, (+/-)-α-Aminobutyric Acid-d3, DL-α-2-Aminobutyric Acid-d3 | [1] |

| Purity | >95% (HPLC) | [3] |

| Isotopic Purity | Information not publicly available in search results. Typically >98% for commercially available stable isotope standards. | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | |

| Storage | Refrigerator, 2-8°C |

Metabolic Pathways

2-Aminobutyric acid is a non-proteinogenic amino acid involved in cellular metabolism. The following diagrams illustrate its biosynthesis and general degradation pathway.

Biosynthesis of (S)-2-Aminobutyric Acid

The biosynthesis of the (S)-enantiomer of 2-aminobutyric acid typically starts from L-threonine. This pathway is particularly relevant in microbial systems.

References

A Technical Guide to rac-2-Aminobutyric Acid-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rac-2-Aminobutyric Acid-d3, a deuterated isotopologue of the non-proteinogenic amino acid, 2-aminobutyric acid. This document details its physicochemical properties and primary application as an internal standard for quantitative mass spectrometry-based analysis. Experimental workflows and relevant metabolic pathways are also described.

Core Physicochemical Data

The key quantitative properties of this compound and its common salt form are summarized below. The inclusion of three deuterium atoms on the terminal methyl group results in a mass shift that is ideal for use in stable isotope dilution assays.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1219373-19-9 | 2509095-56-9 |

| Molecular Formula | C₄H₆D₃NO₂ | C₄H₆D₃NO₂·HCl |

| Molecular Weight | ~106.14 g/mol | ~142.6 g/mol [1] |

| Appearance | White to Off-White Solid[1] | White to Off-White Solid[1] |

| Storage | Refrigerator (2-8°C)[1][2] | Refrigerator (2-8°C) |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | Not specified |

Application in Quantitative Bioanalysis

Stable isotope-labeled molecules are considered the gold standard for internal standards in quantitative mass spectrometry. This compound serves as an ideal internal standard for the accurate quantification of endogenous 2-aminobutyric acid in complex biological matrices such as plasma, urine, and tissue extracts. Its utility stems from the fact that it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and extraction recovery, while being distinguishable by its higher mass. This mitigates variability introduced during sample preparation and analysis, ensuring robust and reproducible quantification.

General Experimental Protocol: Quantification of 2-Aminobutyric Acid in Plasma via LC-MS/MS

This protocol outlines a typical workflow for the quantification of 2-aminobutyric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

2-Aminobutyric Acid (Analyte Standard)

-

Human Plasma (e.g., K2-EDTA)

-

Acetonitrile (ACN), HPLC-grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein Precipitation Agent (e.g., 10% Trichloroacetic acid or cold ACN)

-

Microcentrifuge tubes

2. Preparation of Standards and Internal Standard Working Solution:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (this compound) in a suitable solvent (e.g., water or 0.1% FA in water) at a concentration of 1 mg/mL.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected physiological range.

-

Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation agent.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Add 150 µL of the internal standard working solution (in cold ACN) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is typically used.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient elution is employed, starting with a high percentage of organic phase and ramping to a higher aqueous phase to elute the polar amino acids.

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-Aminobutyric Acid (Analyte): Monitor the transition from the parent ion (m/z ~104.1) to a specific product ion.

-

This compound (IS): Monitor the transition from the deuterated parent ion (m/z ~107.1) to its corresponding product ion.

-

-

Note: Specific m/z values must be optimized on the instrument.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 2-aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams and Workflows

Biosynthetic Pathway of 2-Aminobutyric Acid

2-Aminobutyric acid is a non-proteinogenic amino acid synthesized in several organisms. A primary pathway involves the conversion of the essential amino acid L-Threonine into 2-Ketobutyrate, which is then aminated to form 2-aminobutyric acid. This pathway is a key branch point in amino acid metabolism.

Caption: Biosynthesis of 2-Aminobutyric Acid from L-Threonine.

LC-MS/MS Internal Standard Workflow

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantification using a deuterated internal standard.

References

An In-depth Technical Guide to the Synthesis of rac-2-Aminobutyric Acid-d3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of plausible synthetic pathways for rac-2-Aminobutyric Acid-d3, a deuterated isotopologue of the non-proteinogenic amino acid. Deuterium-labeled compounds are valuable tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative analysis.[1][2][3] This guide outlines three potential synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations.

Amidomalonate Synthesis Pathway

The amidomalonate synthesis is a robust and highly adaptable method for the preparation of α-amino acids.[4][5] This pathway involves the alkylation of diethyl acetamidomalonate with a deuterated ethyl halide, followed by hydrolysis and decarboxylation to yield the target amino acid.

Experimental Protocol:

Step 1: Alkylation of Diethyl Acetamidomalonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 equivalents) to the solution to form the enolate.

-

To the resulting solution, add ethyl-1,1,1-d3 iodide (1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Diethyl 2-acetylamino-2-(ethyl-1,1,1-d3)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from the previous step, add a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours to effect hydrolysis of the ester and amide groups, and subsequent decarboxylation.

-

Cool the reaction mixture and neutralize with a suitable base, such as ammonium hydroxide, to precipitate the amino acid.

-

Filter the crude this compound, wash with cold ethanol, and dry under vacuum.

-

Recrystallization from a water/ethanol mixture can be performed for further purification.

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl acetamidomalonate, Ethyl-1,1,1-d3 iodide | Sodium ethoxide, Anhydrous ethanol | Reflux | 4-6 | ~85 |

| 2 | Diethyl 2-acetylamino-2-(ethyl-1,1,1-d3)malonate | 6M Hydrochloric acid, Ammonium hydroxide | Reflux | 6-8 | ~75 |

| Overall | ~64 |

Yields are estimated based on typical amidomalonate syntheses and may vary.

Synthesis Pathway Diagram:

Strecker Synthesis Pathway

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide. This pathway is advantageous for its use of readily available starting materials. For the synthesis of this compound, propanal would be the starting aldehyde, and deuteration can be achieved by using a deuterated solvent during hydrolysis.

Experimental Protocol:

Step 1: Formation of α-Aminonitrile

-

In a well-ventilated fume hood, combine propanal (1 equivalent), ammonium chloride (1.2 equivalents), and sodium cyanide (1.2 equivalents) in an aqueous ammonia solution.

-

Stir the mixture at room temperature for 24 hours. The reaction vessel should be sealed to prevent the escape of hydrogen cyanide.

-

After the reaction is complete, extract the resulting α-aminonitrile with a suitable organic solvent, such as diethyl ether.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

Step 2: Hydrolysis to Amino Acid

-

Hydrolyze the crude α-aminonitrile by heating it to reflux in a solution of deuterated hydrochloric acid in D2O (deuterium oxide). This step will convert the nitrile group to a carboxylic acid and introduce deuterium at the α-position if there is any exchange, though the primary deuteration in this context is assumed from a deuterated starting material if targeting α-deuteration. For terminal d3, a deuterated propanal would be required. Assuming the use of propanal-3,3,3-d3.

-

After refluxing for 12-18 hours, cool the solution and neutralize with a base (e.g., lithium hydroxide) to precipitate the amino acid.

-

Collect the product by filtration, wash with a small amount of cold water, and dry.

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Propanal-3,3,3-d3, NH4Cl, NaCN | Aqueous ammonia | Room Temp | 24 | ~70 |

| 2 | 2-Aminobutanenitrile-3,3,3-d3 | HCl, H2O | Reflux | 12-18 | ~80 |

| Overall | ~56 |

Yields are estimated based on typical Strecker syntheses and may vary.

Synthesis Pathway Diagram:

Synthesis via Bromination of a Deuterated Carboxylic Acid

This pathway utilizes the Hell-Volhard-Zelinskii reaction to α-brominate a deuterated carboxylic acid, which is then aminated to form the desired amino acid. This method is particularly useful when the corresponding deuterated carboxylic acid is accessible.

Experimental Protocol:

Step 1: α-Bromination of Butanoic Acid-3,3,3-d3 (Hell-Volhard-Zelinskii Reaction)

-

Place butanoic acid-3,3,3-d3 (1 equivalent) in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr3).

-

Slowly add bromine (1.1 equivalents) to the mixture.

-

Gently heat the reaction mixture to initiate the reaction. Once started, the reaction is typically exothermic. Maintain a gentle reflux for 8-12 hours.

-

After completion, cool the mixture and distill under reduced pressure to obtain 2-bromobutanoic acid-3,3,3-d3.

Step 2: Amination of 2-Bromobutanoic Acid-3,3,3-d3

-

In a sealed pressure vessel, dissolve the 2-bromobutanoic acid-3,3,3-d3 from the previous step in a concentrated aqueous solution of ammonia.

-

Heat the mixture to 100-120°C for 4-6 hours.

-

Cool the reaction vessel and carefully vent any excess pressure.

-

Acidify the reaction mixture with hydrochloric acid and then concentrate under reduced pressure.

-

The resulting hydrochloride salt can be converted to the free amino acid by neutralization, for example, with pyridine or an ion-exchange resin.

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Butanoic Acid-3,3,3-d3 | Br2, PBr3 (cat.) | Reflux | 8-12 | ~80 |

| 2 | 2-Bromobutanoic Acid-3,3,3-d3 | Aqueous Ammonia | 100-120 | 4-6 | ~60 |

| Overall | ~48 |

Yields are estimated based on typical Hell-Volhard-Zelinskii and amination reactions and may vary.

Synthesis Pathway Diagram:

Disclaimer: The experimental protocols provided are based on established chemical literature for analogous non-deuterated compounds and should be adapted and optimized for the specific deuterated substrates. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

A Technical Guide to the Commercial Sourcing and Application of rac-2-Aminobutyric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available rac-2-Aminobutyric Acid-d3, a crucial deuterated internal standard for quantitative mass spectrometry. The following sections detail supplier specifications, pricing information, and a comprehensive experimental protocol for its application in bioanalytical assays.

Commercial Supplier and Product Specifications

This compound is available from several reputable suppliers, primarily as a hydrochloride salt in solid form. The following tables summarize the product offerings and technical specifications compiled from various commercial sources.

Table 1: Commercial Supplier Product Offerings

| Supplier/Distributor | Product Name | Catalog Number (Example) | Available Sizes | Form |

| LGC Standards | This compound Hydrochloride | TRC-A602937 | 25 mg, 250 mg | Solid |

| Clinivex | This compound Hydrochloride | RCLST739206 | Not specified | Solid |

| MedChemExpress (MCE) | (Rac)-2-Aminobutyric acid-d3 | HY-134379S | 1 mg - 5 kg | Solid |

| Toronto Research Chemicals (TRC) | This compound Hydrochloride | A602937 | 25 mg, 250 mg | Solid |

| Medical Isotopes, Inc. | This compound hydrochloride | Not specified | 25 mg | Solid |

| Pharmaffiliates | This compound Hydrochloride | PA STI 005450 | Not specified | Solid |

| MyBioSource | Rac2 Aminobutyric Acid D3 Biochemical | MBS674799 | Not specified | Not specified |

Table 2: Technical and Physical Data

| Parameter | Specification | Source |

| Chemical Name | 2-aminobutanoic-4,4,4-d3 acid | Clinivex, LGC Standards |

| Molecular Formula | C₄H₆D₃NO₂ (Free Base) | MedChemExpress |

| Molecular Weight | 106.14 g/mol (Free Base) | MedChemExpress |

| Molecular Formula | C₄H₆D₃NO₂·HCl (Hydrochloride) | LGC Standards[1] |

| Molecular Weight | 142.6 g/mol (Hydrochloride) | LGC Standards[1] |

| CAS Number | 1219373-19-9 (Free Base) | MedChemExpress, LookChem[2] |

| Appearance | White to Off-White Solid | Pharmaffiliates[3] |

| Storage Temperature | +4°C or Refrigerator (2-8°C) | LGC Standards, Pharmaffiliates[1] |

| Shipping Temperature | Ambient / Room Temperature | LGC Standards, Clinivex |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | LookChem |

Table 3: Quality Specifications (Typical)

While a certificate of analysis for each specific lot should be consulted, the following represents typical quality specifications for deuterated standards used in quantitative analysis.

| Parameter | Typical Specification | Importance |

| Chemical Purity | ≥98% (by HPLC/NMR) | Ensures that the analytical signal is from the compound of interest. |

| Isotopic Purity | ≥98 atom % D | Critical for minimizing crosstalk between the analyte and internal standard channels. |

| Isotopic Enrichment | Deuterium (d3) | Ensures a sufficient mass shift from the unlabeled analyte for MS detection. |

Application: Use as an Internal Standard in LC-MS/MS

Deuterated molecules are the gold standard for internal standards in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). Their key advantage is that they are chemically almost identical to the analyte, meaning they co-elute chromatographically and experience similar ionization effects and sample preparation losses. This allows for precise correction of analytical variability, leading to highly accurate and reproducible results.

General Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative bioanalytical method.

References

Technical Guide: Purity and Analysis of rac-2-Aminobutyric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analysis of rac-2-Aminobutyric Acid-d3. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their studies. This document outlines key quality attributes, detailed analytical methodologies for purity and enantiomeric separation, and experimental workflows.

Introduction

This compound is a deuterated form of the non-proteinogenic amino acid, 2-aminobutyric acid. The incorporation of deuterium at the terminal methyl group (position 4) makes it a valuable internal standard for mass spectrometry-based quantitative analysis in various research areas, including metabolomics and pharmacokinetic studies. Its chemical similarity to the unlabeled analyte allows for accurate correction of matrix effects and variations in sample processing and instrument response. Given its use as a standard, a thorough understanding of its purity, including chemical, isotopic, and enantiomeric aspects, is critical for data integrity.

Data Presentation: Quality Specifications

The purity of this compound is assessed based on several key parameters. The following tables summarize typical quality specifications for a commercial batch of this compound, based on common analytical techniques.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Name | rac-2-aminobutanoic-4,4,4-d3 acid |

| Synonyms | (±)-α-Aminobutyric Acid-d3, DL-Butyrine-d3 |

| Molecular Formula | C₄H₆D₃NO₂ |

| Molecular Weight | 106.14 g/mol |

| CAS Number | 1219373-19-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, slightly soluble in methanol and DMSO |

Table 2: Purity and Composition Analysis

| Analysis | Method | Specification |

| Chemical Purity | HPLC-UV | ≥98% |

| Isotopic Purity (d3) | Mass Spectrometry (MS) | ≥98 atom % D |

| Isotopic Distribution | Mass Spectrometry (MS) | |

| - d3 | >98% | |

| - d2 | <2% | |

| - d1 | <0.5% | |

| - d0 | <0.1% | |

| Enantiomeric Purity | Chiral HPLC | Racemic (50±5% of each enantiomer) |

| Residual Solvents | Headspace GC-MS | Conforms to USP <467> |

| Water Content | Karl Fischer Titration | ≤1.0% |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following sections provide step-by-step protocols for key analytical techniques.

Chemical Purity Determination by HPLC-UV

This method determines the chemical purity of the compound by separating it from any potential impurities.

Protocol:

-

System: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate, pH adjusted to 2.85 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution with 75% Mobile Phase B and 25% Mobile Phase A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 200 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak area of all components. Calculate the purity by the area normalization method.

Isotopic Purity and Distribution by Mass Spectrometry

This protocol is for determining the isotopic enrichment of deuterium in the compound using high-resolution mass spectrometry.[1][2]

Protocol:

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Sample Infusion: Prepare a solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid at a concentration of approximately 10 µg/mL. Infuse directly into the mass spectrometer.

-

Mass Spectrometer Settings:

-

Scan Range: m/z 100-150.

-

Resolution: >10,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled compound (d0, C₄H₉NO₂) at m/z 104.0706 (as [M+H]⁺).

-

Identify the peak for the d3-labeled compound (C₄H₆D₃NO₂) at m/z 107.0892 (as [M+H]⁺).

-

Measure the peak intensities for the d0, d1, d2, and d3 isotopologues.

-

Calculate the isotopic purity (atom % D) and the relative abundance of each isotopologue.

-

Enantiomeric Purity by Chiral HPLC

This method separates the D- and L-enantiomers of 2-aminobutyric acid to confirm the racemic nature of the sample.

Protocol:

-

System: HPLC with a UV or Mass Spectrometry detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid). A typical starting condition is 80:20:0.1 (Methanol:Water:Formic Acid). The exact ratio may need to be optimized.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm or MS detection.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

-

Analysis: Inject the sample and determine the peak areas for the two eluting enantiomers. Calculate the percentage of each enantiomer. To identify which peak corresponds to the D- and L-enantiomer, a pure standard of one enantiomer is required.

Purity Assessment by Quantitative NMR (qNMR)

qNMR can be used to determine the absolute purity of the compound by comparing its NMR signal intensity to that of a certified internal standard.[3]

Protocol:

-

System: NMR Spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

-

Sample Preparation:

-

Accurately weigh about 10 mg of this compound and about 10 mg of the internal standard into a vial.

-

Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard.

-

-

Data Processing and Analysis:

-

Integrate a well-resolved signal from the analyte (e.g., the CH proton at the alpha-carbon) and a signal from the internal standard.

-

Calculate the purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

-

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the comprehensive analysis of this compound.

Logical Relationship for Purity Assessment

The diagram below outlines the logical relationship between the different aspects of purity assessment for a deuterated compound.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential to ensure the chemical, isotopic, and enantiomeric purity of this standard. The protocols and data presented in this guide provide a framework for researchers and scientists to effectively assess the quality of this compound, thereby ensuring the accuracy and reliability of their experimental results.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. emerypharma.com [emerypharma.com]

Technical Guide on the Safety Profile of rac-2-Aminobutyric Acid-d3

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for rac-2-Aminobutyric Acid-d3 is not publicly available. The information herein is compiled from data on analogous compounds, including non-deuterated 2-aminobutyric acid and its hydrochloride salt. All information should be used as a guide for laboratory use only and not for human or household applications.[1] Users are strongly advised to perform their own risk assessments before handling this compound.

Chemical and Physical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes available information, primarily for the non-deuterated form and the hydrochloride salt of the deuterated compound, which can serve as a proxy.

| Property | Value | Source Compound | Reference |

| Molecular Formula | C₄H₆D₃NO₂ | This compound | [2] |

| Molecular Weight | 106.14 g/mol | This compound | [2] |

| Appearance | White to Off-White Solid | This compound HCl | Clinivex |

| Melting Point | >300 °C | D-(-)-2-Aminobutyric acid | Sigma-Aldrich |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | D-(-)-2-Aminobutyric acid, this compound | LookChem[3], Fisher Scientific |

| Storage Temperature | Refrigerator (2-8°C) | This compound, this compound HCl | LookChem[3], Clinivex |

| LogP | 0.50860 | This compound |

Hazard Identification and Safety Precautions

For non-deuterated 2-aminobutyric acid, no specific hazards are identified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as the toxicological properties have not been fully investigated, standard laboratory precautions should be observed.

General Safety Recommendations:

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Experimental Protocols for Safety Assessment

Detailed toxicological data for this compound are not available. The following are representative experimental protocols for assessing the safety of a novel chemical compound, based on OECD guidelines.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This method evaluates the potential for a substance to cause acute toxicity upon oral ingestion.

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure: The test is a stepwise procedure using three animals per step.

-

Dosing: The substance is administered orally at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoint: The presence or absence of compound-related mortality at a given step determines the next step (e.g., testing at a lower or higher dose). The results allow for the classification of the substance according to its acute oral toxicity.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

-

Principle: The assay measures the ability of the test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Procedure: a. The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, to simulate mammalian metabolism). b. The treated bacteria are plated on a minimal agar medium lacking histidine. c. The plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for the safety assessment of a new chemical entity, incorporating both in vitro and in vivo testing.

References

Navigating the Landscape of Deuterated Amino Acids: An In-depth Technical Guide to Storage and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Storing and Handling Deuterated Amino Acids to Ensure Experimental Integrity and Therapeutic Efficacy.

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, are increasingly vital tools in pharmaceutical development, metabolic research, and structural biology.[1][2] Their altered physicochemical properties, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can lead to enhanced metabolic stability and reduced degradation, making them valuable as therapeutic agents and sensitive tracers in metabolic pathways.[1][2] However, the very isotopic substitution that makes them advantageous also necessitates a thorough understanding of their storage and stability to ensure the integrity of research data and the efficacy of novel therapeutics. This guide provides an in-depth overview of the best practices for the storage and handling of deuterated amino acids, summarizes quantitative stability data, details experimental protocols for stability assessment, and visualizes key metabolic and experimental workflows.

Core Principles of Stability and Storage

The stability of deuterated amino acids is governed by two primary factors: chemical purity and isotopic integrity.[3] Proper storage aims to mitigate chemical degradation and prevent isotopic exchange (H/D exchange).

Key Storage Considerations:

-

Temperature: Lower temperatures are generally recommended to slow down chemical degradation. For long-term storage, temperatures of -20°C to -80°C are ideal, especially for amino acids in solution. While many solid, crystalline amino acids are stable at room temperature for shorter periods, prolonged storage under such conditions is not advisable without specific stability data.

-

Moisture: Many amino acids are hygroscopic, and moisture can accelerate degradation. Storage in a desiccator or a dry box, particularly for solid forms, is recommended.

-

Light: Photosensitive amino acids, such as tryptophan, should be stored in amber vials or other light-blocking containers to prevent photodegradation. Deuteration has been shown to markedly enhance the photostability of tryptophan.

-

Oxygen: For amino acids prone to oxidation, such as methionine, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

pH (for solutions): Storing deuterated amino acids in protic solvents under acidic or basic conditions should be avoided due to the high risk of H/D exchange, especially for deuterium atoms attached to heteroatoms (O, N) or acidic carbons. Neutral pH is generally preferred for solutions.

Quantitative Stability Data

While comprehensive long-term stability data for all deuterated amino acids is not extensively tabulated in publicly available literature, studies on specific amino acids and general principles provide valuable insights. The following tables summarize findings on the stability of amino acids, with a focus on deuterated compounds where data is available.

Table 1: General Recommended Storage Conditions for Solid Deuterated Amino Acids

| Parameter | Condition | Rationale | Citation |

| Temperature | -20°C to 4°C (long-term); Room Temperature (short-term) | Minimizes chemical degradation. | |

| Humidity | Low, preferably in a desiccator | Prevents moisture absorption and subsequent degradation. | |

| Light | Protected from light (e.g., amber vials) | Prevents photodegradation of sensitive amino acids like tryptophan. | |

| Atmosphere | Inert gas (e.g., Ar, N₂) for sensitive compounds | Prevents oxidation of amino acids like methionine. | |

| Form | Crystalline solid preferred over amorphous | Crystalline form is generally more stable. |

Table 2: Stability of Deuterated Tryptophan under Stress Conditions

| Condition | Observation | Conclusion | Citation |

| Acidic (6 M HCl at 80°C) | No significant difference in the degradation rate constant between hydrogenated, 40% deuterated, and 70% deuterated tryptophan. | Deuteration has a negligible effect on the acid stability of tryptophan. | |

| UV Irradiation (254 nm) | Deuterated tryptophan shows significantly enhanced stability and slower degradation compared to its hydrogenated counterpart. | Deuteration markedly enhances the photostability of tryptophan. |

Degradation Pathways and Isotopic Stability

The primary degradation pathways for amino acids include deamination and decarboxylation, which can be influenced by factors such as heat and pH. For deuterated amino acids, a critical consideration is the stability of the deuterium label itself.

-

H/D Exchange: Deuterium atoms on heteroatoms (e.g., in -COOH, -NH₂, -OH groups) are readily exchangeable with protons from the environment, especially in protic solvents like water or methanol. Deuterium on carbon atoms is generally more stable, but exchange can be catalyzed by acid, base, or metal catalysts, particularly at elevated temperatures.

-

Oxidation: Methionine is susceptible to oxidation, forming methionine sulfoxide. Storing in an oxygen-free environment is crucial.

-

Thermal Decomposition: High temperatures can lead to the decomposition of amino acids. For example, some amino acids like cysteine, methionine, serine, and threonine have been observed to decompose rapidly under strongly acidic conditions at high temperatures.

Below is a diagram illustrating the major degradation pathways of tryptophan.

Experimental Protocols for Stability Assessment

To determine the shelf-life and appropriate storage conditions for deuterated amino acids, rigorous stability studies are essential. These studies assess both chemical purity and isotopic enrichment over time under various environmental conditions.

Protocol 1: Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the parent deuterated amino acid and detect any degradation products.

Methodology:

-

Sample Preparation: At specified time points from the stability study, accurately weigh a portion of the deuterated amino acid and dissolve it in a suitable solvent to a known concentration.

-

Chromatography:

-

System: A standard HPLC or UHPLC system with a UV or fluorescence detector.

-

Column: A reverse-phase C18 column is commonly used for amino acid analysis.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Derivatization: As many amino acids lack a strong chromophore, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) is often necessary to enable sensitive fluorescence or UV detection.

-

-

Data Analysis:

-

Develop a stability-indicating method that separates the parent compound from all potential degradation products.

-

Calculate the purity of the deuterated amino acid as the peak area of the parent compound relative to the total peak area of all detected components.

-

Monitor for the appearance of new peaks, which would indicate degradation.

-

Protocol 2: Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and confirm the integrity of the deuterium label.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the deuterated amino acid in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid.

-

Mass Spectrometry:

-

System: An HRMS instrument such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Method: Infuse the sample solution directly or via LC into the ESI source.

-

Analysis: Acquire a high-resolution full scan mass spectrum of the molecular ion.

-

-

Data Analysis:

-

Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks.

-

Compare the experimental isotopic distribution to the theoretical distribution for a given level of deuterium incorporation.

-

Monitor for any decrease in the mass of the molecular ion, which could indicate H/D exchange.

-

Protocol 3: Assessment of Isotopic Label Position and Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the deuterium labels and assess for any isotopic scrambling.

Methodology:

-

Sample Preparation: Dissolve a concentrated sample of the deuterated amino acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical to avoid interfering signals.

-

NMR Spectroscopy:

-

System: A high-field NMR spectrometer.

-

¹H NMR: Acquire a proton NMR spectrum. The absence or reduction of signals at specific chemical shifts, when compared to the non-deuterated standard, confirms the position of deuteration.

-

²H NMR: For a more direct analysis, a deuterium NMR spectrum can be acquired to observe the signals from the deuterium nuclei directly.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to quantify the level of deuteration at specific sites.

-

Monitor for the appearance of new proton signals over time in samples stored in protic solvents, which would indicate H/D exchange.

-

Visualization of Experimental Workflows

Deuterated amino acids are central to many advanced research techniques. The following diagram illustrates a typical workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics.

Conclusion

The utility of deuterated amino acids in research and drug development is undeniable. However, realizing their full potential is contingent upon meticulous attention to their storage and stability. By adhering to the principles outlined in this guide—controlling environmental factors, understanding potential degradation pathways, and employing robust analytical methods for stability assessment—researchers can ensure the chemical purity and isotopic integrity of these valuable compounds. This diligence is paramount for generating reproducible, high-quality data and for the successful development of novel, deuterated therapeutics.

References

- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

Technical Guide: Physicochemical Characterization of rac-2-Aminobutyric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical state and appearance of rac-2-Aminobutyric Acid-d3, a deuterated isotopologue of the amino acid DL-2-Aminobutyric acid. Understanding the physicochemical properties of this compound is fundamental for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based studies, in metabolic flux analysis, and as a building block in the synthesis of labeled peptides. This document outlines its physical characteristics, provides relevant quantitative data, details experimental protocols for its characterization, and presents a logical workflow for these procedures.

Physical State and Appearance

This compound is a synthetic, isotopically labeled compound. Based on information from suppliers and data for its non-deuterated analog, its key physical characteristics are as follows:

-

Physical State: At standard temperature and pressure, this compound is a solid .[1] This is consistent with the physical state of similar small molecule amino acids.

-

Appearance: The compound is typically supplied as a white to off-white powder or crystalline powder .[2][3] Visual inspection should confirm a homogenous particulate solid.

-

Odor: While not specifically documented for the deuterated form, the non-deuterated analog, DL-2-Aminobutyric acid, is reported to have a very faint caramellic-sweet odor.[4]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound and its non-deuterated analog, rac-2-Aminobutyric acid. It is important to note that the physical properties of deuterated and non-deuterated compounds are generally very similar.

| Property | Value (rac-2-Aminobutyric Acid) | Notes |

| Melting Point | ~291 °C (decomposes) | Data for the non-deuterated analog.[4] A similar value is expected for the deuterated form. |

| Solubility in Water | 210 g/L | Data for the non-deuterated analog. |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol. |

Experimental Protocols

The following protocols describe standard methods for the determination of the physical state and appearance of a solid organic compound like this compound.

Determination of Physical State and Appearance

Objective: To visually characterize the physical state, color, and form of the compound at ambient conditions.

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Microscope (optional)

Procedure:

-

Place a small amount (approximately 10-20 mg) of the this compound sample onto a clean, dry piece of white weighing paper or a watch glass using a spatula.

-

Observe the sample under good lighting against the white background.

-

Record the physical state (e.g., solid).

-

Record the color of the sample (e.g., white, off-white).

-

Describe the form of the solid (e.g., amorphous powder, crystalline powder, distinct crystals).

-

For a more detailed examination of the crystal structure, a small amount of the sample can be viewed under a microscope.

-

Carefully note any characteristic odor by gently wafting the vapors toward the nose. Do not directly inhale the substance.

Melting Point Determination

Objective: To determine the melting point range of the compound, which is a key indicator of purity.

Materials:

-

Sample of this compound

-

Melting point apparatus

-

Capillary tubes (open at one end)

-

Spatula

Procedure:

-

Ensure the melting point apparatus is clean and calibrated.

-

Finely crush a small amount of the this compound sample into a powder.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely. When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical sample like this compound.

Caption: Workflow for Physicochemical Characterization.

References

Technical Guide: Solubility Profile of rac-2-Aminobutyric Acid-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

rac-2-Aminobutyric Acid-d3 is the deuterium-labeled form of rac-2-Aminobutyric Acid, a non-proteinogenic amino acid. Stable isotope-labeled compounds like this compound are crucial in various research applications, particularly as internal standards for quantitative mass spectrometry-based analyses in drug metabolism and pharmacokinetic studies.[1][2] Deuterium labeling offers the advantage of a similar chemical structure to the endogenous compound but with a distinct mass, allowing for precise quantification.[1]

Understanding the solubility of this compound in different solvents is fundamental for its effective use in experimental settings, including the preparation of stock solutions, calibration standards, and its introduction into biological matrices. This guide provides a comprehensive overview of the available solubility data for this compound and its non-deuterated counterparts, details experimental protocols for solubility determination, and outlines a typical analytical workflow.

While specific quantitative solubility data for the d3-labeled variant is not extensively published, qualitative information is available. The physicochemical properties of a molecule are generally not significantly altered by a low level of deuteration, allowing the solubility data of the non-labeled rac-2-Aminobutyric Acid to serve as a reliable proxy.[3][4]

Solubility Data

The solubility of a compound is a critical physical property for its handling and application in research. Below is a summary of the available qualitative and quantitative solubility data.

Qualitative Solubility of this compound

Initial assessments indicate the general solubility profile of the deuterated compound in common laboratory solvents.

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| DMSO | Slightly Soluble |

Quantitative Solubility of Non-Deuterated 2-Aminobutyric Acid Isomers

Quantitative data for the non-deuterated forms of 2-Aminobutyric Acid provide a strong basis for estimating the solubility of the d3 variant. The data varies slightly between different stereoisomers.

| Compound/Isomer | Solvent | Solubility | Reference |

| DL-2-Aminobutyric Acid | Water | 210 g/L | |

| D(-)-2-Aminobutyric Acid | Water | 100 mg/mL (ultrasonication may be required) | |

| D-alpha-Aminobutyric Acid | Water | 278 mg/mL | |

| L-(+)-2-Aminobutyric Acid | Water | Soluble | |

| L-(+)-2-Aminobutyric Acid | Acetic Acid | Soluble | |

| L-(+)-2-Aminobutyric Acid | Alcohol | Slightly Soluble | |

| L-(+)-2-Aminobutyric Acid | Ether | Slightly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research. The gravimetric method, also known as the shake-flask method, is a standard and reliable technique for measuring the solubility of compounds like amino acids.

General Solubility Determination Workflow (Shake-Flask Method)

This protocol outlines the key steps to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [ouci.dntb.gov.ua]

- 3. doaj.org [doaj.org]

- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of rac-2-Aminobutyric Acid in Human Plasma using rac-2-Aminobutyric Acid-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobutyric acid (ABA) is a non-proteinogenic amino acid that serves as a biomarker for certain metabolic disorders and is a known metabolite of the tuberculosis drug ethambutol.[1] Accurate quantification of ABA in biological matrices is crucial for clinical research and pharmaceutical development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rac-2-Aminobutyric Acid in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-2-Aminobutyric Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.

Principle

The method employs a simple protein precipitation step for sample preparation. The analyte and internal standard are separated from endogenous plasma components using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).

Experimental Protocols

1. Materials and Reagents

-

rac-2-Aminobutyric Acid: Sigma-Aldrich

-

This compound: Toronto Research Chemicals

-

Acetonitrile (LC-MS grade): Fisher Scientific

-

Formic Acid (LC-MS grade): Fisher Scientific

-

Water (LC-MS grade): Fisher Scientific

-

Human Plasma (K2EDTA): BioIVT

-

30% Sulfosalicylic Acid Solution: Prepared in-house

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve rac-2-Aminobutyric Acid and this compound in water to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Serially dilute the rac-2-Aminobutyric Acid primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

-

3. Sample Preparation

-

Thaw human plasma samples and standards on ice.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 5 µL of the 1 µg/mL internal standard working solution.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: Waters ACQUITY UPLC

-

Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 2 2.0 95 2.5 95 2.6 2 | 4.0 | 2 |

-

-

Mass Spectrometry:

-

System: SCIEX QTRAP 6500+

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 30 psi

-

Temperature: 500°C

-

IonSpray Voltage: 4500 V

-

SRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) rac-2-Aminobutyric Acid 104.1 58.1 20 | this compound | 107.1 | 58.1 | 20 |

-

Data Presentation

Table 1: Quantitative Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 500 µmol/L |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 µmol/L |

| Intra-day Precision and Accuracy (n=6) | |

| LLOQ QC (1 µmol/L) | %RSD: 8.2, %Bias: 4.5 |

| Low QC (3 µmol/L) | %RSD: 6.5, %Bias: 3.2 |

| Mid QC (100 µmol/L) | %RSD: 4.1, %Bias: 1.8 |

| High QC (400 µmol/L) | %RSD: 3.5, %Bias: -2.1 |

| Inter-day Precision and Accuracy (n=18, 3 days) | |

| LLOQ QC (1 µmol/L) | %RSD: 10.5, %Bias: 5.3 |

| Low QC (3 µmol/L) | %RSD: 8.9, %Bias: 4.1 |

| Mid QC (100 µmol/L) | %RSD: 5.8, %Bias: 2.5 |

| High QC (400 µmol/L) | %RSD: 4.7, %Bias: -1.5 |

Visualizations

Caption: Experimental workflow for the quantification of rac-2-Aminobutyric Acid.

Caption: Metabolic pathway of Ethambutol to 2-Aminobutyric Acid.[1]

References

Application Note: High-Throughput Amino Acid Analysis Using rac-2-Aminobutyric Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in various fields, including clinical research, pharmaceutical development, metabolomics, and nutritional science.[1] Amino acid profiles can serve as important biomarkers for diagnosing and monitoring metabolic disorders.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has become a primary method for amino acid analysis due to its high sensitivity and selectivity, offering a significant improvement over traditional methods that require lengthy derivatization processes.[3][4]

To ensure the accuracy and reproducibility of quantitative LC-MS analysis, the use of internal standards is essential. Internal standards help to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to their endogenous counterparts, but they can be distinguished by their mass-to-charge ratio.

This application note describes a robust and high-throughput method for the quantitative analysis of amino acids in biological matrices using rac-2-Aminobutyric Acid-d3 as an internal standard. This deuterated analog of 2-aminobutyric acid is an ideal internal standard for the quantification of various amino acids, ensuring reliable and accurate results.

Experimental Protocols

This section details the materials and procedures for the analysis of amino acids using this compound as an internal standard.

Materials and Reagents

-

This compound

-

Amino acid standards mix

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine, cell culture media)

Sample Preparation

The following protocol describes a simple protein precipitation method for sample preparation.

-

Thaw Samples: Thaw frozen biological samples (e.g., plasma) on ice.

-

Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, standard, and quality control.

-

Protein Precipitation: Add 150 µL of ice-cold methanol to precipitate proteins.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS analysis.

Sample preparation workflow.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrument and analytes.

-

LC System: UPLC system

-

Column: HILIC column (e.g., Raptor Polar X)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient from high organic to high aqueous mobile phase.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

LC-MS/MS analysis workflow.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of a wide range of amino acids. The following tables summarize the expected performance of the method.

Table 1: Linearity and Range

| Analyte | Calibration Range (µM) | R² |

| Alanine | 1 - 500 | > 0.99 |

| Valine | 1 - 500 | > 0.99 |

| Leucine | 1 - 500 | > 0.99 |

| Isoleucine | 1 - 500 | > 0.99 |

| Proline | 1 - 500 | > 0.99 |

| Phenylalanine | 1 - 500 | > 0.99 |

| Tryptophan | 1 - 500 | > 0.99 |

| Methionine | 1 - 500 | > 0.99 |

| Glycine | 1 - 500 | > 0.99 |

| Serine | 1 - 500 | > 0.99 |

| Threonine | 1 - 500 | > 0.99 |

| Cysteine | 1 - 500 | > 0.99 |

| Asparagine | 1 - 500 | > 0.99 |

| Glutamine | 1 - 500 | > 0.99 |

| Aspartic Acid | 1 - 500 | > 0.99 |

| Glutamic Acid | 1 - 500 | > 0.99 |

| Histidine | 1 - 500 | > 0.99 |

| Arginine | 1 - 500 | > 0.99 |

| Lysine | 1 - 500 | > 0.99 |

| Tyrosine | 1 - 500 | > 0.99 |

Acceptable linearity is generally considered with a coefficient of determination (R²) greater than 0.99.

Table 2: Accuracy and Precision

| Analyte | Concentration (µM) | Accuracy (%) | Precision (%RSD) |

| Alanine | 10 | 95 - 105 | < 15 |

| 100 | 98 - 102 | < 10 | |

| 400 | 98 - 102 | < 10 | |

| Valine | 10 | 95 - 105 | < 15 |

| 100 | 98 - 102 | < 10 | |

| 400 | 98 - 102 | < 10 | |

| Leucine | 10 | 95 - 105 | < 15 |

| 100 | 98 - 102 | < 10 | |

| 400 | 98 - 102 | < 10 |

Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is represented by the relative standard deviation (%RSD). For bioanalytical methods, accuracy is typically within ±15% of the nominal value, and precision is ≤15% RSD.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µM) | LOQ (µM) |

| Alanine | 0.1 | 0.5 |

| Valine | 0.1 | 0.5 |

| Leucine | 0.1 | 0.5 |

| Isoleucine | 0.1 | 0.5 |

| Proline | 0.1 | 0.5 |

LOD and LOQ are determined based on signal-to-noise ratios, typically 3:1 for LOD and 10:1 for LOQ, or by assessing the precision at the lowest concentrations.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of amino acids in various biological matrices. The simple sample preparation protocol combined with a rapid and sensitive LC-MS/MS analysis allows for high-throughput screening, which is essential in clinical and research settings. The excellent linearity, accuracy, and precision of this method make it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Quantitative Proteomics using Deuterated Amino Acid Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" amino acids, such as deuterated leucine or ¹³C- and ¹⁵N-labeled lysine and arginine, into the entire proteome of cultured cells.[4][5] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions. This approach is invaluable for a wide range of applications, including the investigation of cellular signaling pathways, the identification of drug targets, and the discovery of biomarkers.

One of the key advantages of SILAC is that the labeling is introduced at the earliest stage of the experiment, minimizing quantification errors that can be introduced during sample preparation. This application note provides detailed protocols for performing a quantitative proteomics experiment using deuterated amino acid standards, from cell culture to data analysis, with a specific focus on the analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Principles of SILAC

The fundamental principle of SILAC is the metabolic incorporation of stable isotope-labeled amino acids into proteins. Two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids (e.g., one medium contains normal L-arginine, while the other contains L-arginine with six ¹³C atoms). After a sufficient number of cell divisions (typically at least five), the proteome of the cells in the "heavy" medium will be fully labeled. The two cell populations can then be subjected to different treatments (e.g., drug vs. vehicle). Following treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).

Chemically identical peptides with different isotopic labels are distinguishable in the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.

Experimental Workflow

The overall workflow for a quantitative proteomics experiment using deuterated amino acid standards can be divided into several key stages.

Caption: General experimental workflow for quantitative proteomics using deuterated amino acid standards (SILAC).

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

-